2-Hydroxy-8-vinylquinoline 2-Hydroxy-8-vinylquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14143107
InChI: InChI=1S/C11H9NO/c1-2-8-4-3-5-9-6-7-10(13)12-11(8)9/h2-7H,1H2,(H,12,13)
SMILES:
Molecular Formula: C11H9NO
Molecular Weight: 171.19 g/mol

2-Hydroxy-8-vinylquinoline

CAS No.:

Cat. No.: VC14143107

Molecular Formula: C11H9NO

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-8-vinylquinoline -

Specification

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
IUPAC Name 8-ethenyl-1H-quinolin-2-one
Standard InChI InChI=1S/C11H9NO/c1-2-8-4-3-5-9-6-7-10(13)12-11(8)9/h2-7H,1H2,(H,12,13)
Standard InChI Key OWJDLKGVHMTXSG-UHFFFAOYSA-N
Canonical SMILES C=CC1=CC=CC2=C1NC(=O)C=C2

Introduction

Structural and Chemical Properties

8-Hydroxy-2-vinylquinoline (C₁₁H₉NO) is a quinoline derivative characterized by a hydroxyl group at the 8-position and a vinyl substituent at the 2-position of the heterocyclic ring. Its molecular weight is 171.19 g/mol, and the IUPAC name is 8-hydroxy-2-ethenylquinoline . The vinyl group introduces planar rigidity, while the hydroxyl group enables hydrogen bonding and coordination with metal ions, making it a candidate for catalytic and biochemical applications .

Key structural features:

  • Quinoline backbone: A bicyclic structure comprising a benzene ring fused to a pyridine ring.

  • Substituents:

    • Hydroxyl (-OH) at position 8: Enhances solubility in polar solvents and chelation capacity.

    • Vinyl (-CH=CH₂) at position 2: Introduces reactivity for polymerization or further functionalization .

PropertyValue/DescriptionSource
Molecular formulaC₁₁H₉NO
Molecular weight171.19 g/mol
Melting pointNot reported (decomposes at >200°C)
SolubilitySoluble in DMSO, acetic acid

Synthesis and Optimization

The synthesis of 8-hydroxy-2-vinylquinoline is achieved through a condensation reaction between 2-methyl-8-hydroxyquinoline and aromatic aldehydes in acetic anhydride. The process, detailed in patent CN101186605A, involves the following steps :

  • Reaction setup:

    • 2-Methyl-8-hydroxyquinoline (1 equiv) and benzaldehyde (1.2 equiv) are dissolved in acetic anhydride.

    • The mixture is heated to 120–140°C under reflux for 40–96 hours.

  • Mechanism:

    • The methyl group at position 2 undergoes aldol condensation with the aldehyde, forming a vinyl bridge.

    • Acetic anhydride acts as both solvent and dehydrating agent.

  • Purification:

    • Crude product is isolated via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4).

    • Yield: 60–75%, depending on the aldehyde substituent .

Optimization challenges:

  • Prolonged heating (>72 hours) improves yield but risks decomposition.

  • Electron-withdrawing groups on the aldehyde (e.g., nitro) reduce reactivity, necessitating higher temperatures .

Biological Activity and Applications

Antioxidant Properties

8-Hydroxy-2-vinylquinoline demonstrates superior free radical scavenging activity compared to glutathione (GSH), a canonical antioxidant. In vitro assays reveal:

  • IC₅₀ against DPPH radicals: 12.3 μM (vs. GSH: 28.7 μM) .

  • Mechanism: The hydroxyl group donates hydrogen atoms to neutralize radicals, while the conjugated quinoline system stabilizes the resulting aryloxy radical .

Stem Cell Proliferation

In murine models, 8-hydroxy-2-vinylquinoline (10 μM) enhances bone marrow mesenchymal stem cell (BMSC) proliferation by 40% over controls . Proposed pathways include:

  • Upregulation of Wnt/β-catenin signaling, promoting cell cycle progression.

  • Chelation of intracellular iron, reducing oxidative stress-induced apoptosis .

Future Directions

  • Drug development: Optimize pharmacokinetics for neurodegenerative disease applications.

  • Material science: Explore vinyl group polymerization for conductive polymers.

  • Environmental impact: Assess biodegradation pathways to mitigate ecotoxicity risks.

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